

# Application Note: HPLC-DAD and QuEChERS for Propamocarb Residue Analysis in Potatoes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Propamocarb hydrochloride

CAS No.: 25606-41-1

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## Introduction

Propamocarb-hydrochloride is a systemic carbamate fungicide widely used against phycomycetous diseases in various crops, including potatoes [1]. Monitoring its dissipation is crucial for food safety, as pesticide residues can accumulate to levels exceeding maximum residue limits (MRLs). This application note details a reliable method for extracting and quantifying propamocarb-hydrochloride in potatoes using the QuEChERS sample preparation approach followed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method enables the determination of residue levels, dissipation half-lives, and appropriate pre-harvest intervals (PHI) [2] [1].

## Experimental Protocol

### Materials and Reagents

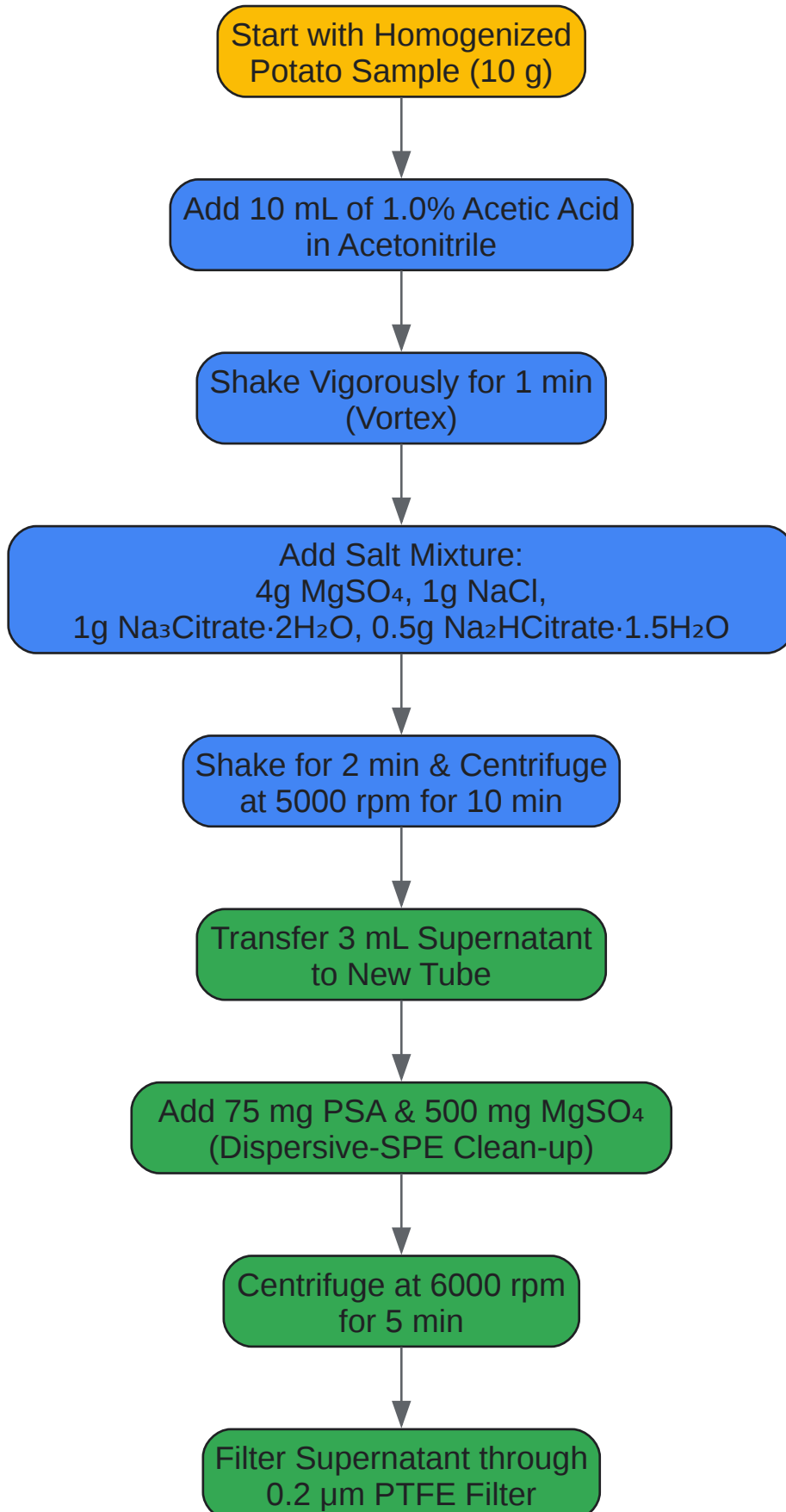
- **Analytical Standard:** Certified propamocarb-hydrochloride reference standard (>99% purity).
- **Solvents:** HPLC-grade acetonitrile (MeCN) and methanol (MeOH).
- **Salts for Extraction:** Anhydrous magnesium sulfate (MgSO<sub>4</sub>), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogencitrate sesquihydrate.
- **Clean-up Sorbent:** Primary Secondary Amine (PSA, 40 µm).

- **Equipment:** Analytical balance, vortex mixer, centrifuge capable of at least 5000 rpm, and a food processor for homogenization [1].

## Sample Preparation and Extraction (QuEChERS)

The following workflow outlines the sample preparation and analysis steps:

## QuEChERS Sample Preparation Workflow





Analyze by HPLC-DAD

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- **Homogenization:** Homogenize a representative potato sample for 5 minutes at high speed using a food processor. Store the homogenate at  $-20 \pm 2$  °C until analysis [1].
- **Extraction:** a. Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube [1]. b. Add 10 mL of 1.0% acetic acid in acetonitrile [1]. c. Shake the tube vigorously for 1 minute using a vortex mixer at maximum speed [1]. d. Add the salt mixture (4 g anhydrous  $\text{MgSO}_4$ , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate) to induce partitioning [1]. e. Shake immediately and vigorously for 2 minutes and centrifuge at 5000 rpm for 10 minutes [1].
- **Clean-up (Dispersive-SPE):** a. Transfer a 3 mL aliquot of the upper acetonitrile layer into a clean 5 mL centrifuge tube containing 75 mg of PSA sorbent and 500 mg of anhydrous  $\text{MgSO}_4$  [1]. b. Shake the tube for 1 minute and centrifuge at 6000 rpm for 5 minutes [1]. c. Pass the final supernatant through a 0.2  $\mu\text{m}$  PTFE syringe filter prior to HPLC-DAD analysis [1].

## Instrumental Analysis (HPLC-DAD)

- **HPLC System:** Agilent 1100 series or equivalent, with a quaternary pump, autosampler, and column thermostat [1].
- **Detector:** Diode Array Detector (DAD), set to a wavelength of **260 nm** [1].
- **Column:** C18 reversed-phase column (e.g., 150 mm  $\times$  4.6 mm, 5  $\mu\text{m}$  particle size) [1].
- **Mobile Phase:** Isocratic elution with a mixture of **methanol and water (70:30, v/v)** [1].
- **Flow Rate:** **0.8 mL/min** [1].
- **Injection Volume:** Typically 10-20  $\mu\text{L}$ .

The method's selectivity was confirmed, as control potato samples showed no interfering peaks at the retention time of propamocarb-hydrochloride [1].

## Results and Data Analysis

### Method Validation

The method was validated according to standard procedures, demonstrating satisfactory performance [1] [3].

- **Linearity:** The calibration curve for propamocarb-hydrochloride showed good linearity in the range of 0–100 ng mL<sup>-1</sup>, with a correlation coefficient ( $r^2$ ) of  $\geq 0.996$  [1].
- **Accuracy and Precision:** Mean recovery from fortified potato samples was **87.8%** (ranging from 85.5% to 90.1%). The relative standard deviation (RSD) for repeatability was below 7%, indicating good precision [1].
- **Sensitivity:** The Limit of Detection (LOD) and Limit of Quantification (LOQ), based on a signal-to-noise ratio of 3:1 and 10:1, were **0.9  $\mu\text{g kg}^{-1}$**  and **2.7  $\mu\text{g kg}^{-1}$** , respectively [1].

## Dissipation Kinetics and Pre-Harvest Intervals

Field trials investigated the dissipation of two commercial formulations of propamocarb-hydrochloride (Previcur-N 72.2% SL and Proplant 72.2% SL) in potatoes. The data below summarize the residue levels and degradation kinetics. The pre-harvest interval (PHI) is the waiting period between the last pesticide application and harvest, ensuring residues fall below the MRL.

Table 1: Dissipation of Propamocarb-Hydrochloride Formulations in Potatoes [2] [1]

Time (Days)	Previcur-N Residue (mg kg <sup>-1</sup> )	Previcur-N Loss (%)	Proplant Residue (mg kg <sup>-1</sup> )	Proplant Loss (%)
Initial	0.99	0.00	1.31	0.00
3	0.48	51.52	1.09	16.79
5	0.28	71.72	0.89	32.06
7	0.11	88.88	0.65	50.38
10	0.02	97.98	0.32	75.57
15	Not Detected	100.00	0.10	92.37

Table 2: Calculated Degradation Parameters and Safety Intervals [2] [1] [3]

Parameter	Previcur-N	Proplant
Half-life ( $t_{1/2}$ , days)	2.26	6.29
Pre-Harvest Interval (PHI)	3 days	10 days
Maximum Residue Limit (MRL)	0.5 mg kg <sup>-1</sup> [3]	0.5 mg kg <sup>-1</sup> [3]

The experimental data showed that the degradation rate was formulation-dependent. Previcur-N dissipated much faster than Proplant, with half-lives of 2.26 days and 6.29 days, respectively [2] [1]. Consequently, a shorter PHI of 3 days is suggested for Previcur-N, while a longer PHI of 10 days is recommended for Proplant to ensure residue levels fall below the MRL of 0.5 mg kg<sup>-1</sup> [2] [1].

## Discussion

The **QuEChERS methodology** proved to be a quick, easy, and effective sample preparation technique for propamocarb-hydrochloride, providing clean extracts and satisfactory recovery rates [1] [4]. Coupling with **HPLC-DAD** offered a robust and accessible means for quantification.

The significant difference in dissipation between formulations highlights a critical point for agricultural practice: **the formulation type must be considered when determining appropriate pre-harvest intervals** to ensure compliance with food safety standards [2]. This method provides a reliable framework for such assessments.

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